Dexbrompheniramine

Descripción general

Descripción

Dexbrompheniramine es un antihistamínico de primera generación que pertenece a la clase de las alquilaminas. Se utiliza principalmente para tratar afecciones alérgicas como la fiebre del heno, la urticaria y otras alergias de las vías respiratorias superiores. This compound es el isómero dextrorrotatorio farmacológicamente activo de la bromfeniramina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Dexbrompheniramine puede sintetizarse a través de un proceso de varios pasos que implica la reacción de 4-bromobencil cianuro con bromuro de 2-piridilmagnesio, seguido de reducción y metilación. Las condiciones de reacción suelen implicar el uso de disolventes como el tetrahidrofurano y reactivos como el hidruro de litio y aluminio para la reducción y el yoduro de metilo para la metilación .

Métodos de producción industrial

La producción industrial de this compound implica rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo implica pasos de purificación adicionales como la recristalización y la cromatografía para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

Dexbrompheniramine experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar los correspondientes derivados de N-óxido.

Reducción: Reducción del grupo nitrilo a una amina.

Sustitución: Reacciones de sustitución de halógeno, especialmente las que involucran el átomo de bromo.

Reactivos y condiciones comunes

Oxidación: Reactivos como el peróxido de hidrógeno o los perácidos.

Reducción: Reactivos como el hidruro de litio y aluminio o la hidrogenación catalítica.

Sustitución: Reactivos como el yoduro de sodio en acetona para el intercambio de halógeno.

Principales productos formados

Oxidación: Derivados de N-óxido.

Reducción: Aminas primarias.

Sustitución: Análogos yodados.

Aplicaciones Científicas De Investigación

Clinical Applications

1. Allergy Relief

- Indications : Dexbrompheniramine is indicated for the treatment of allergic rhinitis (hay fever) and urticaria (hives). It provides symptomatic relief from sneezing, itching, and nasal congestion.

- Combination Therapy : It is often used in combination with pseudoephedrine to enhance efficacy against cold symptoms. Studies have shown that this combination can be effective in managing upper respiratory tract infections .

2. Pediatric Use

- Research Initiatives : Recent pediatric studies are focusing on confirming the safety and efficacy of this compound in children aged 2 to under 12 years. The goal is to refine dosing guidelines based on pharmacokinetic data and clinical outcomes .

Pharmacological Insights

Mechanism of Action

this compound works by preventing histamine from binding to its receptors, thus mitigating the physiological effects of allergic reactions. Its half-life is approximately 25 hours, allowing for once or twice-daily dosing in most cases .

Pharmacokinetics

- Absorption : Well absorbed from the gastrointestinal tract.

- Metabolism : Primarily metabolized in the liver via the cytochrome P-450 system.

- Elimination : Excreted through renal pathways with variable clearance rates depending on individual patient factors .

Research Applications

1. Analytical Methods

Recent studies have developed advanced analytical techniques for measuring this compound levels in pharmaceutical formulations:

- Spectrophotometric Methods : Two novel spectrophotometric methods have been described for simultaneous analysis of this compound with other compounds like pseudoephedrine. These methods enhance the accuracy of drug formulation assessments .

2. Behavioral Studies

Research involving animal models has examined the effects of this compound on feeding behaviors influenced by histaminergic mechanisms. These studies provide insights into its broader pharmacological effects beyond allergy treatment .

Case Studies

Mecanismo De Acción

Dexbrompheniramine ejerce sus efectos uniéndose competitivamente a los receptores H1 de histamina en las células efectoras del tracto gastrointestinal, los vasos sanguíneos y el tracto respiratorio. Esta unión evita que la histamina interactúe con sus receptores, bloqueando así las acciones de la histamina endógena. Esto lleva a un alivio temporal de los síntomas como estornudos, picazón, ojos llorosos y nariz mocosa .

Comparación Con Compuestos Similares

Compuestos similares

Brompheniramine: La mezcla racémica de la que se deriva dexbrompheniramine.

Loratadine: Un antihistamínico de segunda generación con menos efectos sedantes.

Hydroxyzine: Otro antihistamínico de primera generación con propiedades ansiolíticas adicionales.

Unicidad

This compound es único debido a su forma isomérica específica, que proporciona una acción antihistamínica efectiva con potencialmente menos efectos secundarios en comparación con su mezcla racémica, brompheniramine. A diferencia de los antihistamínicos de segunda generación como la loratadina, this compound puede causar sedación, pero a menudo se prefiere por su rápida acción .

Actividad Biológica

Dexbrompheniramine is a first-generation antihistamine primarily used for the treatment of allergic conditions such as hay fever and urticaria. This article explores its biological activity, including its mechanism of action, pharmacokinetics, clinical efficacy, and adverse effects, supported by data tables and relevant case studies.

This compound functions as a histamine H1 receptor antagonist , effectively blocking the action of histamine, a key mediator in allergic reactions. By competing with histamine for binding at the H1 receptor sites on effector cells, this compound alleviates symptoms such as sneezing, itching, and runny nose associated with allergies .

- Binding Affinity : this compound exhibits a high affinity for the H1 receptor, which is crucial for its effectiveness in managing allergic symptoms.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

| Property | Value |

|---|---|

| Absorption | Well absorbed from the GI tract after oral administration |

| Half-life | Approximately 25 hours |

| Metabolism | Hepatic (via cytochrome P-450 system) |

| Protein Binding | High (exact percentage not specified) |

| Elimination Route | Primarily renal |

This compound's long half-life allows for once-daily dosing in many cases, enhancing patient compliance .

Clinical Efficacy

A comprehensive review of clinical studies assessing the efficacy of this compound in combination therapies has shown promising results:

- Combination with Decongestants : In trials involving antihistamine-decongestant combinations, this compound demonstrated significant effectiveness. For instance, a study reported an odds ratio (OR) of treatment failure at 0.31 when compared to placebo, indicating a substantial benefit from active treatment .

Efficacy Data Table

| Study Type | Active Treatment | Control | OR (95% CI) | NNTB |

|---|---|---|---|---|

| Antihistamine-Decongestant Trials | 70% favorable | 55% favorable | 0.31 (0.20-0.48) | 3.9 |

| Antihistamine-Analgesic Trials | 70% cured | 43% cured | 0.33 (0.23-0.46) | 6.67 |

These results underscore this compound's role as an effective agent in managing allergic symptoms when used alone or in combination with other medications .

Adverse Effects

While this compound is generally well tolerated, it is associated with several potential adverse effects due to its anticholinergic properties:

- Common Side Effects : Drowsiness, dry mouth, dizziness.

- Serious Reactions : A notable case study reported a cutaneous reaction characterized by a maculopapular rash following ingestion of this compound combined with pseudoephedrine . This highlights the necessity for monitoring patients for hypersensitivity reactions.

Adverse Effects Data Table

| Adverse Effect | Incidence (%) |

|---|---|

| Drowsiness | 10-20 |

| Dry Mouth | 5-15 |

| Rash | Rare (<1) |

Propiedades

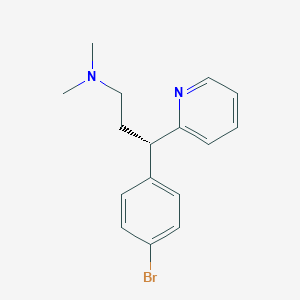

IUPAC Name |

(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIGNSYAACHWNL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022905 | |

| Record name | Dexbrompheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dexbrompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.27e-02 g/L | |

| Record name | Dexbrompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dexbrompheniramine competitively binds to the histamine H1-receptor. It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels and respiratory tract. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |

| Record name | Dexbrompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

132-21-8 | |

| Record name | Dexbrompheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexbrompheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexbrompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexbrompheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexbrompheniramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXBROMPHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75T64B71RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dexbrompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113-115 | |

| Record name | Dexbrompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.